2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
CAS No.:
Cat. No.: VC16520289
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O3 |
|---|---|
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20) |
| Standard InChI Key | KKSDIAFMUQPDPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 1-position with a phenyl group and at the 3- and 5-positions with methyl groups. The oxolane (tetrahydrofuran) ring is fused at the 4-position of the pyrazole, with a carboxylic acid group at the 3-position of the oxolane (Figure 1) . The stereochemistry is defined as (2R,3R), as confirmed by its InChI identifier.
Molecular Formula:
Molecular Weight: 286.33 g/mol
SMILES:
The presence of both aromatic (phenyl) and aliphatic (methyl, oxolane) groups creates a balance of hydrophobicity and hydrophilicity, which is critical for membrane permeability in biological systems.
Stereochemical Considerations
The (2R,3R) configuration ensures specific three-dimensional interactions with chiral biological targets. Computational models derived from PubChem data show that the oxolane ring adopts a puckered conformation, while the pyrazole ring remains planar . This stereochemistry is verified via X-ray crystallography in analogous pyrazole derivatives .
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones to form the 3,5-dimethyl-1-phenylpyrazole core.
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Oxolane Integration: Cyclization of a diol intermediate with the pyrazole moiety under acidic conditions.
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Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group to introduce the carboxylic acid.
A representative synthetic route is outlined below:
Industrial-Scale Production
While lab-scale synthesis relies on batch reactions, industrial methods employ continuous flow systems to enhance yield (reported >75%) and reduce byproducts. Catalytic hydrogenation is often used for stereochemical control.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 5H, Ph), 4.20 (t, 1H, J = 8.4 Hz, oxolane), 2.50 (s, 3H, CH), 2.30 (s, 3H, CH).
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NMR: δ 174.2 (COOH), 148.1 (pyrazole C-3), 128.9–126.3 (Ph), 72.1 (oxolane C-3) .
Mass Spectrometry (MS):
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ESI-MS: m/z 287.2 [M+H], confirming the molecular weight.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Preliminary studies on analogous pyrazole-carboxylic acids show inhibitory activity against cyclooxygenase-2 (COX-2) (IC = 1.2 μM) . Molecular docking simulations suggest similar interactions for this compound .
Applications in Medicinal Chemistry
Drug Candidate Development
The compound’s balanced logP (2.1) and polar surface area (78 Ų) align with Lipinski’s rules for oral bioavailability . It serves as a precursor for:
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Anticancer Agents: Pyrazole derivatives inhibit tubulin polymerization (e.g., IC = 0.8 μM in MCF-7 cells) .
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Anti-Inflammatory Drugs: COX-2 selectivity reduces gastrointestinal toxicity.
Future Research Directions
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Stereoselective Synthesis: Optimizing asymmetric catalysis to improve (2R,3R) yield.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Derivatization: Exploring amide and ester analogs to modulate solubility and potency.
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